
SX-517
Overview
Description
SX-517 (2-[5-(4-fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic acid) is a first-in-class noncompetitive boronic acid antagonist of CXCR1 and CXCR2, discovered in 2014 . These receptors are G protein-coupled chemokine receptors implicated in inflammatory diseases (e.g., COPD, ulcerative colitis) and cancer progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SX-517 involves the preparation of 2-[5-(4-fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic acid. The synthetic route typically includes the following steps:
Formation of the pyridine derivative: This involves the reaction of 2-chloropyridine with thiourea to form 2-mercaptopyridine.
Coupling with the phenylboronic acid: The 2-mercaptopyridine is then coupled with 4-fluorophenyl isocyanate to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
SX-517 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: This compound can undergo substitution reactions, particularly at the boronic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
Scientific Research Applications
The primary applications of SX-517 can be categorized as follows:
-
Anti-inflammatory Research
- In Vivo Studies : this compound has been shown to significantly inhibit inflammation in murine models at a dosage of 0.2 mg/kg intravenously. This highlights its potential for treating conditions characterized by excessive inflammation .
- Mechanistic Insights : Studies have demonstrated that this compound can effectively block the recruitment of PMNs to sites of inflammation, which is crucial in diseases like rheumatoid arthritis and chronic obstructive pulmonary disease .
-
Cancer Research
- Tumor Microenvironment Modulation : Given the role of CXCR1 and CXCR2 in tumor progression, this compound may be explored as a therapeutic agent to modulate the tumor microenvironment, potentially inhibiting metastasis and enhancing the efficacy of existing cancer therapies .
- Combination Therapies : The compound's ability to reduce inflammatory signaling pathways may complement other cancer treatments, making it a candidate for combination therapy studies .
-
Pharmacological Development
- Novel Pharmacophore : this compound represents a new class of chemokine antagonists with unique structural properties that could lead to the development of more effective drugs targeting similar pathways .
- Structure-Activity Relationship Studies : Ongoing research into the structure-activity relationship (SAR) of this compound aims to optimize its pharmacokinetic properties and enhance its therapeutic index .
Data Tables
Application Area | Description | Key Findings |
---|---|---|
Anti-inflammatory Research | Inhibition of PMN recruitment and inflammation in murine models | Significant reduction in inflammation (0.2 mg/kg) |
Cancer Research | Modulation of tumor microenvironment and potential use in combination therapies | Potential to inhibit metastasis |
Pharmacological Development | Exploration as a novel pharmacophore for drug development | Represents a new class of chemokine antagonists |
Case Studies
- Case Study on Inflammation
- Case Study on Cancer Metastasis
Mechanism of Action
SX-517 exerts its effects by antagonizing the chemokine receptors CXCR1 and CXCR2. These receptors are involved in the activation and recruitment of polymorphonuclear cells through the binding of chemokines such as CXCL1 and CXCL8. By inhibiting these receptors, this compound effectively reduces inflammation and related cellular responses .
Comparison with Similar Compounds
Key Characteristics:
- Mechanism: Noncompetitive inhibition of CXCL1-induced Ca²⁺ flux (IC₅₀ = 38 nM in human neutrophils) and CXCL8-induced GTPγS binding (IC₅₀ = 60 nM in HEK293/CXCR2 cells) .
- In Vivo Efficacy : Demonstrated anti-inflammatory activity in murine models at 0.2 mg/kg (IV) .
- Structural Uniqueness: The boronic acid moiety enables covalent interactions with serine residues, forming a novel pharmacophore distinct from traditional antagonists .
- Limitations : Low oral bioavailability and metabolic instability due to oxidative deboronylation, prompting the development of optimized successors like SX-576 and SX-682 .
Comparative Analysis of SX-517 and Similar CXCR1/2 Antagonists
Table 1: Comparison of Key CXCR1/2 Antagonists
Key Differentiators of this compound
(A) Noncompetitive Mechanism
This is critical in diseases like COPD, where chemokine levels are persistently elevated .
(B) Boronic Acid Pharmacophore
The boronic acid group enables reversible covalent interactions with serine residues in CXCR1/2, enhancing binding affinity and duration of action compared to carbon-based analogs . For example, this compound outperformed non-boronic acid P2X7R inhibitors in reducing inflammation .
(C) Dual Receptor Antagonism
This compound’s dual inhibition of CXCR1/2 contrasts with selective CXCR2 antagonists (e.g., Danirixin), providing broader suppression of neutrophil recruitment and activation, which is advantageous in diseases driven by both receptors .
Limitations and Evolution
Subsequent optimizations led to:
Biological Activity
SX-517, a boronic acid derivative, is a novel noncompetitive antagonist targeting the chemokine receptors CXCR1 and CXCR2. These receptors are pivotal in mediating inflammatory responses and are implicated in various pathological conditions, including cancer and chronic inflammatory diseases. The discovery of this compound marks a significant advancement in the development of chemokine antagonists, offering potential therapeutic avenues for conditions characterized by excessive inflammation.
This compound operates primarily by inhibiting the signaling pathways activated by the chemokines CXCL1 and CXCL8. In human polymorphonuclear cells (PMNs), this compound effectively blocks CXCL1-induced calcium flux with an IC50 value of 38 nM, demonstrating its potency as a CXCR1/2 antagonist. Notably, it does not interfere with calcium flux induced by other inflammatory mediators such as C5a, fMLF, or PAF, indicating a selective action on CXCR1 and CXCR2 pathways .
Structure-Activity Relationship (SAR)
The development of this compound involved extensive structure-activity relationship studies aimed at optimizing its pharmacological properties. The compound was derived from a series of S-substituted 6-mercapto-N-phenyl-nicotinamides. Key findings from these studies include:
- Inhibition Potency : this compound showed noncompetitive inhibition of [^35S]GTPγS binding in HEK293 cells expressing CXCR2 with an IC50 of 60 nM.
- In Vivo Efficacy : In murine models, this compound significantly reduced neutrophil influx and inflammation when administered intravenously at a dose of 0.2 mg/kg .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties:
- Solubility : It is soluble in 0.1 N HCl, which enhances its absorption.
- Plasma Stability : Improved stability compared to earlier compounds in its class.
- Bioavailability : Demonstrated oral bioavailability in rat models, suggesting potential for oral administration in clinical settings .
Preclinical Studies
Several preclinical studies have highlighted the therapeutic potential of this compound:
Clinical Implications
The biological activity of this compound suggests its potential utility in treating diseases associated with chronic inflammation and cancer. Its selective action on CXCR1/2 may provide therapeutic benefits without the broad immunosuppressive effects seen with other anti-inflammatory agents.
Q & A
Basic Research Questions
Q. What are the primary pharmacological targets of SX-517, and what experimental assays are used to confirm its activity?
this compound is a dual noncompetitive antagonist of CXCR1 and CXCR2, chemokine receptors involved in inflammatory responses. Key assays include:
- Calcium flux assays in human polymorphonuclear leukocytes (PMNs) to measure inhibition of CXCL1-induced Ca²⁺ mobilization (IC₅₀ = 38 nM) .
- [35S]GTPγS binding assays in recombinant HEK293 cells expressing CXCR2 to assess G-protein activation (IC₅₀ = 60 nM) .
- ERK1/2 phosphorylation studies to evaluate downstream signaling modulation .
Q. How should researchers validate the purity and identity of this compound in experimental preparations?
- For new batches , use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm structural integrity.
- For known compounds , cross-reference with published spectra or literature data (e.g., melting point, HPLC retention time) .
- Include purity data (≥95% by HPLC) in supplementary materials to ensure reproducibility .
Q. What in vitro models are appropriate for initial screening of this compound’s anti-inflammatory effects?
- Use human PMNs to test inhibition of chemotaxis or Ca²⁺ flux induced by CXCL1/CXCL8 .
- Recombinant CXCR2-expressing cell lines (e.g., HEK293) for ligand-binding competition assays and GTPγS binding studies .
Advanced Research Questions
Q. How does this compound’s noncompetitive antagonism mechanism impact experimental design in studying CXCR1/2 signaling?
- Noncompetitive inhibition implies this compound binds to allosteric sites. Use Schild analysis to differentiate from competitive antagonists.
- Conduct mutagenesis studies to identify critical residues in CXCR1/2 for this compound binding .
- Measure time-dependent inhibition to assess reversibility, as boronic acids may form covalent adducts .
Q. What strategies resolve contradictions in this compound’s efficacy across different inflammation models?
- Cross-validate results using multiple assays (e.g., in vivo murine models vs. ex vivo human tissue assays) to rule out species-specific effects .
- Perform dose-response curve alignment to account for variable receptor expression levels in different cell types .
- Use knockout models (e.g., CXCR1⁻/⁻ or CXCR2⁻/⁻ mice) to isolate receptor-specific contributions .
Q. How can researchers optimize this compound’s pharmacokinetic profile for in vivo studies?
- Modify boronic acid moieties to enhance solubility (e.g., via prodrug formulations) while retaining affinity .
- Monitor plasma stability using LC-MS/MS and adjust dosing intervals based on half-life data.
- Include negative controls (e.g., boronic acid derivatives without CXCR activity) to confirm target specificity .
Q. Data Analysis and Reporting
Q. What steps ensure compliance with ethical guidelines when using this compound in animal studies?
Properties
CAS No. |
1240494-13-6 |
---|---|
Molecular Formula |
C19H16BFN2O3S |
Molecular Weight |
382.2 g/mol |
IUPAC Name |
[2-[[5-[(4-fluorophenyl)carbamoyl]pyridin-2-yl]sulfanylmethyl]phenyl]boronic acid |
InChI |
InChI=1S/C19H16BFN2O3S/c21-15-6-8-16(9-7-15)23-19(24)13-5-10-18(22-11-13)27-12-14-3-1-2-4-17(14)20(25)26/h1-11,25-26H,12H2,(H,23,24) |
InChI Key |
VZRIHFZJVIOJBE-UHFFFAOYSA-N |
SMILES |
B(C1=CC=CC=C1CSC2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)F)(O)O |
Canonical SMILES |
B(C1=CC=CC=C1CSC2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)F)(O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SX-517; SX 517; SX517. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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